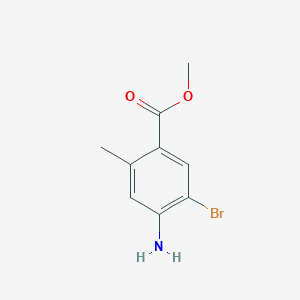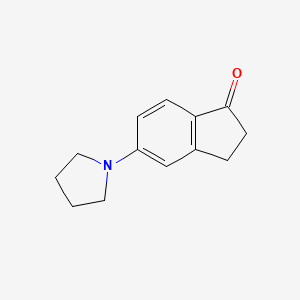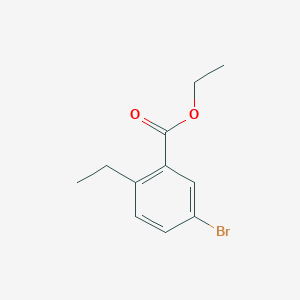
1-Boc-3-(2-Methoxyethylamino)piperidine
Descripción general
Descripción
1-Boc-3-(2-Methoxyethylamino)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a 2-methoxyethylamino substituent at the 3-position of the piperidine ring. This compound is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Métodos De Preparación
The synthesis of 1-Boc-3-(2-Methoxyethylamino)piperidine typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected piperidine.
Introduction of the 2-Methoxyethylamino Group: The Boc-protected piperidine is then reacted with 2-methoxyethylamine under appropriate conditions to introduce the 2-methoxyethylamino group at the 3-position of the piperidine ring.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Boc-3-(2-Methoxyethylamino)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected nitrogen can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction Reactions: The 2-methoxyethylamino group can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile in the presence of a palladium catalyst and a boronic acid derivative.
Common reagents used in these reactions include acids for deprotection, oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Boc-3-(2-Methoxyethylamino)piperidine has diverse applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting the central nervous system due to its piperidine core.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms.
Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials, where its reactivity and stability are advantageous.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(2-Methoxyethylamino)piperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The Boc-protecting group can be selectively removed to reveal the free amine, which can then interact with biological targets such as enzymes or receptors. The 2-methoxyethylamino group may enhance the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
1-Boc-3-(2-Methoxyethylamino)piperidine can be compared with other piperidine derivatives, such as:
1-Boc-3-Aminopiperidine: Lacks the 2-methoxyethyl group, making it less versatile in certain synthetic applications.
1-Boc-4-(2-Methoxyethylamino)piperidine: Has the 2-methoxyethylamino group at the 4-position instead of the 3-position, which can affect its reactivity and biological activity.
1-Boc-3-(2-Hydroxyethylamino)piperidine: Contains a hydroxyethyl group instead of a methoxyethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc-protecting group, which provides stability and versatility in synthetic applications.
Propiedades
IUPAC Name |
tert-butyl 3-(2-methoxyethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-6-11(10-15)14-7-9-17-4/h11,14H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBIWWTWZPYRIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661742 | |
| Record name | tert-Butyl 3-[(2-methoxyethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-09-2 | |
| Record name | 1,1-Dimethylethyl 3-[(2-methoxyethyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887588-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-[(2-methoxyethyl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















